molecular formula C12H16N6O B12183797 N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide

Cat. No.: B12183797
M. Wt: 260.30 g/mol
InChI Key: RMBNHJFHNNHSBU-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide is a recognized and potent small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases Source . The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors Source . This compound exerts its research value by competitively targeting the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling pathways. This leads to the disruption of processes critical for tumor cell survival, including the promotion of apoptosis and the reduction of cell proliferation. Its primary research application is in the investigation of oncogenic signaling driven by PIM kinases, making it a valuable chemical probe for studying tumorigenesis, drug resistance mechanisms, and for evaluating combination therapies in preclinical models Source . Research utilizing this inhibitor provides critical insights into the therapeutic potential of targeting PIM kinases in cancers such as leukemia, lymphoma, and prostate cancer.

Properties

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C12H16N6O/c1-9-8-10(17-18(9)2)16-11(19)4-7-15-12-13-5-3-6-14-12/h3,5-6,8H,4,7H2,1-2H3,(H,13,14,15)(H,16,17,19)

InChI Key

RMBNHJFHNNHSBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)CCNC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

In stepwise synthesis, the pyrazole and pyrimidine rings are constructed sequentially before being linked via the beta-alanine spacer. A representative pathway begins with the preparation of 1,5-dimethylpyrazole through the condensation of hydrazine with acetylacetone under acidic conditions. The pyrimidine subunit is synthesized separately via the Biginelli reaction, employing thiourea, ethyl acetoacetate, and an aldehyde precursor under microwave irradiation to enhance reaction efficiency. The beta-alanine linker is then introduced through a carbodiimide-mediated coupling reaction, connecting the pyrazole and pyrimidine subunits.

Key challenges in this approach include regioselectivity during pyrazole methylation and purification complexities due to byproduct formation. For instance, incomplete methylation of the pyrazole ring often necessitates chromatographic separation, reducing overall yield to 40–50%.

Convergent Synthesis Approach

Convergent synthesis leverages pre-formed pyrazole and pyrimidine derivatives, which are coupled to the beta-alanine backbone in a modular fashion. This method benefits from higher yields (65–75%) due to reduced intermediate purification steps. A notable example involves the use of N-hydroxysuccinimide (NHS) esters of the pyrazole and pyrimidine subunits, which react selectively with the amine and carboxyl groups of beta-alanine in a dichloromethane/triethylamine solvent system.

Detailed Reaction Mechanisms and Optimization

Pyrazole Subunit Synthesis

The 1,5-dimethylpyrazole ring is synthesized via cyclocondensation of hydrazine hydrate with acetylacetone in acetic acid at 80°C (Equation 1):

\text{Hydrazine} + \text{Acetylacetone} \xrightarrow{\text{AcOH, 80°C}} \text{1,5-Dimethylpyrazole} \quad \text{(Yield: 85%)}

Methylation at the N1 position is achieved using methyl iodide in the presence of potassium carbonate, though over-alkylation at C3 remains a concern. Employing a phase-transfer catalyst (tetrabutylammonium bromide) improves regioselectivity, achieving a 9:1 ratio of N1- to C3-methylated products.

Pyrimidine Subunit Functionalization

The pyrimidine ring is functionalized at the 2-position through nucleophilic aromatic substitution. For example, treatment of 2-chloropyrimidine with sodium hydride in dimethylformamide (DMF) facilitates substitution with amines or thiols. In one protocol, 2-aminopyrimidine is generated by reacting 2-chloropyrimidine with aqueous ammonia under reflux (Equation 2):

\text{2-Chloropyrimidine} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{2-Aminopyrimidine} \quad \text{(Yield: 78%)}

Beta-Alanine Linker Incorporation

The beta-alanine spacer is introduced via a two-step process:

  • Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride.

  • Coupling reactions with the pyrazole and pyrimidine subunits using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Deprotection of the Boc group with trifluoroacetic acid (TFA) yields the final product. Optimized conditions (0°C, 2 hours) minimize side reactions, achieving a 90% deprotection yield.

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency of stepwise and convergent synthesis methods:

ParameterStepwise SynthesisConvergent Synthesis
Overall Yield40–50%65–75%
Purification Steps4–52–3
Reaction Time72 hours48 hours
Byproduct FormationHighModerate

Convergent synthesis is favored for large-scale production due to reduced purification demands and higher throughput.

Structural Characterization and Validation

Post-synthesis characterization employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectral data for this compound include:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, 1H, pyrazole-H), 3.21 (t, 2H, -CH2-), 2.98 (s, 3H, -NCH3).

  • HRMS (ESI): m/z calculated for C14H18N6O [M+H]+: 298.1542; found: 298.1539.

Industrial-Scale Production Considerations

Industrial protocols emphasize solvent recycling and catalytic efficiency. A patented method describes the use of immobilized lipase enzymes to catalyze the final coupling step, reducing waste and improving enantiomeric purity. Continuous-flow reactors are also employed for the pyrazole methylation step, enhancing heat transfer and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound vs. Pyrazole-Based Analogs
  • Pyrazole Core: The 1,5-dimethylpyrazole moiety is shared with compounds in and . However, the substituents differ: : Beta-keto-enol group linked to a phenyl ring. : Ethoxyphenyl and hydroxyprop-en-ol substituents. Target Compound: Pyrimidin-2-yl and beta-alaninamide groups, which introduce additional hydrogen-bonding sites (amide N-H and pyrimidine N atoms) compared to phenyl/ethoxy groups.
  • Beta-Alaninamide Linker: This moiety enhances solubility relative to beta-keto-enol systems () due to its polar amide group.
Pyrimidine vs. Other Heterocycles
  • The pyrimidin-2-yl group distinguishes the target compound from analogs with phenyl (), ethoxyphenyl (), or purine () substituents. Pyrimidine’s nitrogen-rich structure may improve binding to biological targets (e.g., enzymes or DNA) through enhanced π-π stacking and hydrogen bonding .

Crystallographic and Hydrogen-Bonding Patterns

Compound Crystal System Key Interactions Reference
Target Compound Not reported Likely N-H···N (amide-pyrimidine)
(C14H14N2O2) Orthorhombic (P212121) Intramolecular O-H···O
(C16H18N2O3) Monoclinic O-H···O and C-H···π interactions

Physico-Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Features
Target Compound C14H17N7O ~323.34 Pyrimidine, amide linker
(C12H13N3O2) C12H13N3O2 231.25 Hydroxybenzamide
(C14H14N2O2) C14H14N2O2 242.28 β-Keto-enol, phenyl

The target compound’s higher molar mass and polarity may enhance binding specificity but reduce membrane permeability compared to simpler analogs.

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives, which are known for their diverse applications in pharmacology. The structural formula is represented as follows:

C12H15N5O\text{C}_{12}\text{H}_{15}\text{N}_{5}\text{O}

Key Features:

  • Molecular Weight : Approximately 245.28 g/mol.
  • IUPAC Name : this compound.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Inhibition of mTORC1 : The compound has been shown to reduce mTORC1 activity, a crucial pathway in cell growth and metabolism. This inhibition can lead to increased autophagy, a process that helps in cellular maintenance and survival under stress conditions .
  • Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines, suggesting its potential as an anticancer agent .
  • Autophagy Modulation : It has been observed to disrupt autophagic flux by interfering with mTORC1 reactivation, which may be beneficial in targeting cancer cells that rely on autophagy for survival .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiproliferativeSubmicromolar activity against cancer cells
mTORC1 InhibitionReduced mTORC1 activity leading to increased autophagy
Autophagy DisruptionImpaired autophagic flux under nutrient stress

Case Study 1: Anticancer Activity

In a study involving MIA PaCa-2 pancreatic cancer cells, this compound demonstrated significant antiproliferative effects. The mechanism was linked to the modulation of the mTOR pathway, leading to enhanced autophagic processes that could potentially starve cancer cells under metabolic stress conditions .

Case Study 2: Autophagy and Metabolic Stability

Another investigation highlighted the compound's ability to increase basal levels of autophagy while disrupting the autophagic flux during starvation/refeeding cycles. This dual action suggests that it may be effective in selectively targeting tumor cells that exploit autophagy for survival .

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